molecular formula C20H23N3O2 B13109742 2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- CAS No. 919107-47-4

2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)-

Cat. No.: B13109742
CAS No.: 919107-47-4
M. Wt: 337.4 g/mol
InChI Key: RYOWJSBMGFZTCN-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indazole ring, a carboxamide group, and a phenylbutyl side chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Carboxamide Group: This step often involves the reaction of the indazole derivative with a suitable carboxylic acid or its derivative, such as an acid chloride or anhydride, under conditions that promote amide bond formation.

    Attachment of the Phenylbutyl Side Chain: This can be accomplished through alkylation reactions, where the indazole derivative is treated with a phenylbutyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylbutyl side chain can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anticancer or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-2-methyl-N-(2-methyl-2-propanyl)benzohydrazide (Methoxyfenozide): A compound with similar structural features but different biological activity.

    Isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate (Bifenazate): Another compound with a methoxy group and similar chemical properties.

Uniqueness

3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide stands out due to its unique combination of an indazole ring, a carboxamide group, and a phenylbutyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919107-47-4

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-methoxy-2-methyl-N-(4-phenylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C20H23N3O2/c1-23-20(25-2)17-12-11-16(14-18(17)22-23)19(24)21-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,21,24)

InChI Key

RYOWJSBMGFZTCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC

Origin of Product

United States

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